molecular formula C12H13N3O3 B6151418 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid CAS No. 1772301-26-4

2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid

Cat. No.: B6151418
CAS No.: 1772301-26-4
M. Wt: 247.2
InChI Key:
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Description

2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid is a heterocyclic compound that contains both piperazine and benzoxazole moieties. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry. The presence of the piperazine ring enhances its pharmacological properties, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminophenol with chloroacetic acid to form 2-chloromethyl-1,3-benzoxazole. This intermediate is then reacted with piperazine under basic conditions to yield the desired compound. The reaction conditions often involve the use of solvents such as tetrahydrofuran (THF) and bases like triethylamine (TEA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways or act as an antagonist at specific receptors. The exact molecular targets and pathways depend on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(piperazin-1-yl)-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both piperazine and benzoxazole moieties, which confer distinct pharmacological properties. The combination of these two rings enhances its potential as a therapeutic agent and its versatility in chemical synthesis .

Properties

CAS No.

1772301-26-4

Molecular Formula

C12H13N3O3

Molecular Weight

247.2

Purity

95

Origin of Product

United States

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